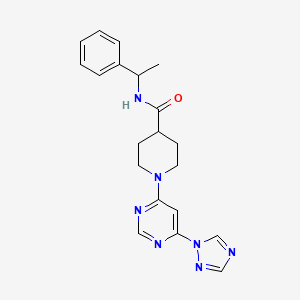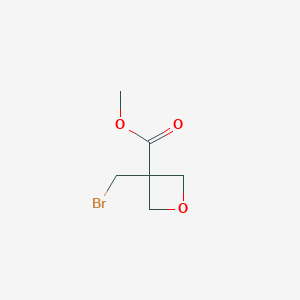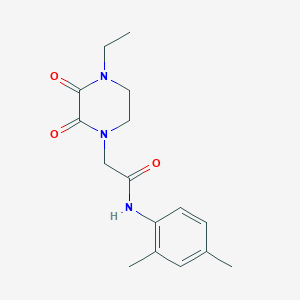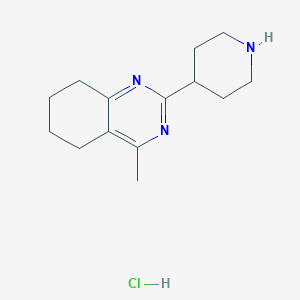
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-4-carboxamide" is a chemical entity that appears to be related to a class of compounds that act as inhibitors of enzymes or receptors. While the specific compound is not directly mentioned in the provided papers, we can infer from the related structures that it may have biological activity, possibly as an inhibitor. The papers provided discuss compounds with similar structural motifs, such as triazine or piperidine rings, which are often seen in medicinal chemistry for their potential therapeutic effects.
Synthesis Analysis
The synthesis of related compounds, such as the piperidine carboxamide derivatives, typically involves multi-step organic reactions. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride was achieved through acylation, deprotection, and salt formation starting from 4-aminopyridine and N,N'-carbonyldiimidazole . Although the exact synthesis of the compound is not detailed, similar strategies could be employed, with modifications to incorporate the 1,2,4-triazolyl and phenylethyl substituents.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups and heterocycles, such as the 1,2,4-triazole, pyrimidine, and piperidine rings. These structural features are known to contribute to the binding affinity and selectivity of the compound towards its biological targets. For example, the triazine heterocycle was found to be critical for the potency and selectivity of soluble epoxide hydrolase inhibitors . The presence of a phenyl group and its substitution pattern can also influence the compound's pharmacokinetic properties, such as clearance and oral exposure .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and potential metabolism of the compound would likely include amide bond formation, as seen in the synthesis of related compounds . Additionally, the presence of heterocycles like triazole and pyrimidine could undergo various organic transformations, such as nucleophilic substitutions or ring-opening reactions, depending on the reaction conditions and the presence of reactive functional groups.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, we can extrapolate from similar compounds that it would likely exhibit moderate solubility in organic solvents and possibly in aqueous solutions at certain pH levels. The presence of the piperidine ring and the amide bond suggests that the compound could exist in different protonation states, which would affect its solubility and permeability. The phenyl group could contribute to the lipophilicity of the compound, potentially enhancing its ability to cross biological membranes .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Novel Pyrazolopyrimidines Derivatives :
- A series of novel pyrazolopyrimidines derivatives were synthesized, displaying anticancer and anti-5-lipoxygenase agents' activities. These derivatives, including the structurally related compounds, were synthesized through various organic reactions, highlighting the compound's utility in generating new molecules with potential biological activities (Rahmouni et al., 2016).
Mannich Reaction in Heterocycles Synthesis :
- The compound was involved in the synthesis of N,S-containing heterocycles, demonstrating the versatility of such compounds in creating diverse and complex molecular architectures with potential for pharmacological applications (Dotsenko et al., 2012).
Novel Benzodifuranyl and Thiazolopyrimidines :
- New heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl and thiazolopyrimidines, were synthesized. These compounds were evaluated for their anti-inflammatory and analgesic agents, showcasing the potential of the compound in contributing to the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Soluble Epoxide Hydrolase Inhibitors :
- The discovery of piperidine-4-carboxamides, including structurally related compounds, as inhibitors of soluble epoxide hydrolase. These findings are significant for therapeutic applications, highlighting the compound's utility in medicinal chemistry for designing enzyme inhibitors (Thalji et al., 2013).
Anti-Angiogenic and DNA Cleavage Studies
Novel Piperidine-4-Carboxamide Derivatives :
- A series of novel derivatives demonstrated significant anti-angiogenic and DNA cleavage activities. These activities are crucial for cancer research, indicating the compound's relevance in developing anticancer strategies (Kambappa et al., 2017).
Propiedades
IUPAC Name |
N-(1-phenylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c1-15(16-5-3-2-4-6-16)25-20(28)17-7-9-26(10-8-17)18-11-19(23-13-22-18)27-14-21-12-24-27/h2-6,11-15,17H,7-10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHUTHIMUHUKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[2-(5,6-Difluoro-2-methylbenzimidazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2525577.png)

![[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2525581.png)

![2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2525584.png)



![1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2525591.png)
![(2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2525593.png)
![N-(4-(tert-butyl)phenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2525596.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2525598.png)